N,N-Dibutylbut-2-enamide
Description
In Organic Synthesis
Enamides are considered valuable synthons, or building blocks, in organic synthesis. researchgate.net Their utility stems from their amphiphilic nature, meaning they can act as both nucleophiles and electrophiles. beilstein-journals.org This dual reactivity allows for a diverse range of chemical transformations, making them key intermediates in the synthesis of complex molecules, including naturally occurring alkaloids and various nitrogen-containing heterocyclic compounds. beilstein-journals.orgrsc.org
Historically, enamides were considered less reactive than their enamine counterparts due to the electron-withdrawing effect of the N-acyl group, which reduces the electron density of the double bond. beilstein-journals.org However, this perceived stability has been re-evaluated, and recent research has demonstrated that their reactivity can be effectively modulated. rsc.org This has led to their successful application in a variety of reactions, including:
Cyclization and annulation reactions beilstein-journals.org
Addition and coupling reactions researchgate.net
Functionalization reactions researchgate.net
Electro- and photochemical reactions researchgate.net
The ability to control the reactivity of enamides has made them powerful tools for constructing complex molecular architectures. beilstein-journals.org
In Materials Science
The properties of the enamide functional group also lend themselves to applications in materials science, particularly in the development of functional polymers. mdpi.com The incorporation of specific functional groups, such as enamides, into polymer chains can dramatically alter the material's properties, including its solubility, flexibility, and reactivity. msesupplies.comyoutube.com
For instance, enamides can be used as functionalized templates in the creation of molecularly imprinted polymers (MIPs). mdpi.com These polymers are designed to have a high selectivity for a specific target molecule, making them useful in areas like environmental analysis and biomedical applications. mdpi.com The enamide linkage in these materials can be designed for later hydrolysis, allowing for the creation of specific binding cavities within the polymer matrix. mdpi.com
Structure
3D Structure
Properties
CAS No. |
121825-45-4 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N,N-dibutylbut-2-enamide |
InChI |
InChI=1S/C12H23NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h6,9H,4-5,7-8,10-11H2,1-3H3 |
InChI Key |
VELGIBQVUHGOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dibutylbut 2 Enamide and Analogous Enamides
Catalytic Strategies for Enamide Formation
Transition metal catalysis offers powerful tools for the formation of C-N bonds, enabling the synthesis of enamides with high efficiency and selectivity under mild conditions. organic-chemistry.org These methods often provide superior alternatives to traditional synthetic routes, which can be limited by harsh conditions and poor stereocontrol. organic-chemistry.org
Transition Metal-Catalyzed Synthesis of Enamides
Various transition metals, including ruthenium, palladium, nickel, and rhodium, have been successfully employed to catalyze the formation of enamides through diverse reaction pathways. These strategies include hydroamidation of alkynes and decarbonylative couplings.
A highly effective method for synthesizing secondary enamides involves the ruthenium-catalyzed anti-Markovnikov addition of primary amides to terminal alkynes. organic-chemistry.orgthieme-connect.comthieme-connect.com This approach is notable for its atom economy and its ability to produce the thermodynamically disfavored Z-configured enamides with high stereoselectivity. organic-chemistry.orgthieme-connect.com
A catalyst system generated in situ from bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II), a phosphine (B1218219) ligand, and an additive promotes the reaction efficiently. organic-chemistry.orgsorbonne-universite.fr This system addresses key challenges such as activating the amide N-H bond, controlling stereoselectivity, and preventing over-vinylation. thieme-connect.com The reaction yields Z-enamides with high selectivity (E/Z ratios up to 1:>40) and in good yields (46–99%). organic-chemistry.org For the synthesis of the thermodynamically more stable E-isomers, the Z-products can undergo an in situ double-bond isomerization at elevated temperatures using triethylamine (B128534) and molecular sieves. organic-chemistry.orgthieme-connect.com
Table 1: Typical Catalyst System for Ruthenium-Catalyzed Z-Enamide Synthesis
| Component | Chemical Name | Role |
|---|---|---|
| Catalyst Precursor | Bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II) | Ruthenium Source |
| Ligand | 1,4-Bis(dicyclohexylphosphino)butane (dcypb) | Stabilizes Ru-complex, controls selectivity |
| Additive | Ytterbium triflate [Yb(OTf)₃] | Co-catalyst, enhances activity |
| Solvent | N,N-Dimethylformamide (DMF) | Reaction Medium |
This table summarizes the key components of the catalyst system described in the literature for the anti-Markovnikov hydroamidation of primary amides and terminal alkynes. organic-chemistry.orgthieme-connect.com
Palladium catalysts are effective in promoting the synthesis of enamides through the decarbonylation of amino acid thioesters. nih.govacs.org This method provides a route to enamides under non-oxidative and non-basic conditions. nih.gov For instance, the catalyst tetrakis(triethylphosphite)palladium(0) (Pd[P(OEt)₃]₄) has been shown to efficiently catalyze the formation of conjugated enamides from various amino acid thioesters. nih.gov Another advanced palladium-catalyzed method involves the coupling of amides and carbamates with enol triflates or tosylates, which broadens the scope of accessible substrates by not requiring an activating group on the enol partner. organic-chemistry.org A mild and operationally simple hydroamidation of electron-deficient terminal alkynes using a Pd-catalyst has also been developed for the stereoselective synthesis of Z-enamides. organic-chemistry.org
Similar to palladium, nickel complexes can also promote the decarbonylative synthesis of enamides from amino acid thioesters. nih.govfigshare.com In many instances, the nickel-based approach has proven to be superior to palladium, affording enamides in good to excellent yields, with some reactions proceeding efficiently at room temperature. nih.gov This highlights the advantage of nickel for substrates where palladium catalysis is less effective. nih.gov
More recently, a novel strategy combining a nickel catalyst with photoredox and energy transfer catalysis has been developed for the highly stereoselective formation of (Z)-enamides from amino acid starting materials. chemrxiv.org This metallaphotoredox method operates under mild blue light conditions and allows for the conversion of naturally abundant amino acids into valuable enamide products. chemrxiv.org
Table 2: Comparison of Palladium and Nickel in Decarbonylative Enamide Synthesis from Amino Acid Thioesters
| Catalyst System | General Conditions | Advantages | Reference |
|---|---|---|---|
| Palladium | Pd[P(OEt)₃]₄, heat | Efficient for many conjugated enamides | nih.gov |
| Nickel | Ni(COD)₂ / Ligand | Superior yields for certain substrates, can proceed at room temperature | nih.gov |
This table provides a comparative overview of palladium and nickel catalysts in the decarbonylation of amino acid thioesters, based on findings from the same study. nih.gov
While a specific dirhodium-catalyzed synthesis for (E)-N,N-Dibutylbut-2-enamide is not extensively documented, rhodium catalysis offers highly stereoselective routes to analogous multisubstituted enamides. A notable example is the rhodium-catalyzed carbozincation of ynamides using diorganozinc reagents. nih.gov This reaction proceeds with high regio- and stereoselectivity, providing access to a wide array of tetrasubstituted enamides. nih.gov The resulting alkenylzinc intermediates can be further functionalized, making this a versatile method for constructing complex enamide structures. nih.gov Other dirhodium(II)-catalyzed reactions, such as the cyclopropanation of dihydropyrroles, demonstrate the power of these catalysts in stereoselective transformations, which could be adapted for enamide synthesis. semanticscholar.org
Asymmetric Catalytic Syntheses of Enamides
The development of asymmetric catalytic methods to produce chiral enamides is a significant area of research, as these compounds are precursors to enantiomerically pure amines and other valuable molecules. thieme-connect.combohrium.com
One of the most powerful strategies is the catalytic asymmetric hydrogenation of prochiral enamides. thieme-connect.com This approach, which is both atom-economical and sustainable, utilizes chiral catalysts based on transition metals like rhodium, ruthenium, iridium, and cobalt to produce chiral amines and their derivatives with high enantioselectivity. thieme-connect.com
Beyond hydrogenation, other innovative asymmetric methods have emerged. A copper(II) triflate/spiropyrroline-derived oxazole (B20620) (SPDO) ligand system has been developed for the catalytic enantioselective polycyclization of tertiary enamides. acs.orgnih.gov This tandem reaction effectively assembles complex N-heterocycles bearing chiral quaternary stereocenters from linear precursors. acs.orgnih.gov Furthermore, chemo- and regioselective asymmetric synthesis of cyclic enamides has been achieved through an umpolung organocascade reaction of α-imino amides, yielding a variety of enamides in high yields and with excellent enantioselectivity (up to 99% ee). acs.org
Table 3: Examples of Advanced Asymmetric Catalytic Methods for Enamide Synthesis
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Chiral Rh, Ru, Ir Complexes | Asymmetric Hydrogenation | Atom-economical, direct route to chiral amines. thieme-connect.com |
| Cu(OTf)₂ / SPDO Ligand | Enantioselective Polycyclization | Assembles complex bicyclic and tricyclic N-heterocycles. acs.orgnih.gov |
This table highlights diverse and modern catalytic systems for the asymmetric synthesis of enamides and their derivatives.
Organometallic Reagent Applications in Enamide Synthesis
The utility of organometallic reagents in the formation of carbon-carbon and carbon-heteroatom bonds is well-established. In the context of enamide synthesis, these reagents offer unique pathways to functionalized products, often with high degrees of selectivity.
Synthesis of N,N-Dibutylbut-3-enamide via Organozinc Chemistry
Organozinc reagents have emerged as powerful tools in organic synthesis due to their high functional group tolerance and moderate reactivity. d-nb.info A notable application is in the synthesis of N,N-Dibutylbut-3-enamide. In a typical procedure, N,N-dibutylformamide is treated with an organozinc reagent in the presence of a base and a Lewis acid, such as zinc chloride (ZnCl2). uni-muenchen.de For instance, the reaction of N,N-dibutylformamide with an allyl bromide in the presence of TMPLi (2,2,6,6-tetramethylpiperidinyllithium) and ZnCl2 in tetrahydrofuran (B95107) (THF) yields N,N-dibutylbut-3-enamide. uni-muenchen.de This method highlights the ability to construct carbon-carbon bonds via the coupling of an amide with an organozinc species generated in situ. nih.gov The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate, provides an advantageous route to such compounds. wikipedia.org
The general applicability of organozinc reagents extends to their use in multicomponent reactions, such as the Mannich reaction, for the synthesis of α-branched amines. beilstein-journals.org Although not directly producing enamides, these methods underscore the versatility of organozinc compounds in creating complex nitrogen-containing molecules from simple precursors. beilstein-journals.org
Utilization of Lithium Bases in Enamide Synthesis
Lithium bases play a pivotal role in modern organic synthesis, particularly in deprotonation reactions to generate reactive intermediates. In the context of enamide synthesis, strong, non-nucleophilic lithium bases like lithium bis(trimethylsilyl)amide (LiHMDS) are instrumental. acs.orgthieme-connect.com
A recently developed method for the direct N-dehydrogenation of amides to enamides employs a combination of LiHMDS and triflic anhydride (B1165640) (Tf2O). acs.orgthieme-connect.com This one-step process is characterized by its simplicity and broad substrate scope. acs.org The reaction proceeds through the electrophilic activation of the amide by Tf2O, followed by deprotonation by LiHMDS to furnish the enamide. thieme-connect.com This approach has proven effective for a range of N-alkylamides, including those that are acyclic, which are often challenging substrates in other oxidation protocols. acs.org For acyclic amides, this method exclusively yields the E-enamide isomer. acs.org The reaction of cyclobutenediones with lithium amides can also lead to ring-opening, providing access to 2-oxobut-3-enamides. rsc.org
Decarbonylative Approaches to Enamides from Thioesters
Decarbonylative coupling reactions represent a powerful strategy for the formation of various chemical bonds, and their application to the synthesis of enamides from amino acid-derived thioesters has been a significant development. This approach, often catalyzed by transition metals like palladium and nickel, provides a direct route to enamides. nih.govfigshare.comacs.orgnih.gov
The palladium- or nickel-promoted decarbonylation of thioesters derived from amino acids proceeds efficiently to yield the corresponding enamides. nih.govfigshare.comacs.orgnih.gov For example, the use of Pd[P(OEt)3]4 has been shown to effectively catalyze the formation of conjugated enamides. nih.gov This method is notable for its stereoselectivity, often favoring the formation of the (Z)-enamide isomer. nih.gov The reaction conditions are generally mild, and the process tolerates a variety of functional groups. researchgate.net The choice of the copper(I) salt and ligand can be critical for the success of the reaction, particularly in the synthesis of dipeptide-derived enamides. nih.gov This decarbonylative strategy has been successfully applied to the synthesis of complex natural product fragments, such as the (S)-(Z)-aminovinyl-D-cysteine unit of mersacidin. nih.govfigshare.comacs.orgnih.gov
Stereoselective Synthesis of Enamides
The biological activity of many enamide-containing molecules is highly dependent on the geometry of the double bond and the stereochemistry of adjacent chiral centers. Consequently, the development of stereoselective methods for enamide synthesis is of paramount importance.
Control of Alkenyl Geometry (Z/E Isomerization)
The geometric configuration of the enamide double bond significantly influences its reactivity and biological function. While thermodynamic considerations often favor the formation of the E-isomer, methods to selectively access the less stable Z-isomer are highly sought after. nih.gov
Transition metal-catalyzed isomerization of N-allyl amides offers a route to enamides; however, achieving high E:Z selectivity can be challenging. nih.gov Nevertheless, specific catalytic systems have been developed to favor the formation of the thermodynamically less stable Z-propenyl enamides with high selectivity (>20:1 Z:E). nih.gov Another approach involves the photocatalyzed E → Z contra-thermodynamic isomerization of enamides. researchgate.net This method utilizes a photochemical pumping mechanism to convert the more stable E-alkene to the Z-isomer under mild conditions. researchgate.net Additionally, the isomerization of N-allyl amides using specific ruthenium catalysts can produce Z-di-, tri-, and even tetrasubstituted enamides with excellent geometric control. nih.govorganic-chemistry.org
Enantioselective Control through Chiral Precatalysts
The asymmetric synthesis of chiral amines and their derivatives, including enamides, is a major focus of modern organic chemistry. nih.gov The use of chiral precatalysts in transition metal-catalyzed reactions has proven to be a highly effective strategy for achieving enantioselective control.
Nickel-catalyzed enantioselective three-component reductive alkylacylation of enamides has been developed for the synthesis of chiral α-amino ketones. chemrxiv.org This method utilizes a chiral biimidazoline ligand to effectively control the enantioselectivity by suppressing the background reaction. chemrxiv.org Similarly, chiral phosphoric acids have been employed as catalysts in the enantioselective synthesis of α-tertiary amino ketones from sulfonium (B1226848) ylides. chemrxiv.org
In the realm of asymmetric hydrogenation, chiral phosphorus ligands, such as those with spiro backbones, have been successfully used with iridium catalysts for the highly enantioselective hydrogenation of N-aryl imines, which are precursors to chiral amines. nih.gov Furthermore, co-catalysis using an achiral rhodium complex and a chiral squaramide has enabled the enantioselective N-alkylation of primary amides via carbene insertion into the N-H bond, yielding chiral amides with excellent enantioselectivity. nih.gov The development of these and other chiral catalytic systems continues to expand the toolbox for the synthesis of enantiomerically enriched enamides and related structures. researchgate.netrsc.orgjst.go.jpchemrxiv.orgchinesechemsoc.org
Strategies for Introducing New Stereocenters in Enamide Derivativeschemrxiv.org
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govwikipedia.org Enamides, including N,N-Dibutylbut-2-enamide and its analogs, are valuable synthetic intermediates for producing complex nitrogen-containing molecules. chemrxiv.orgbeilstein-journals.org Consequently, the development of methodologies to introduce chirality into enamide structures is of significant interest. Key strategies to achieve this include leveraging the natural chirality of existing molecules, temporarily inducing stereocontrol with removable groups, and employing the inherent selectivity of biological catalysts. These approaches allow for the precise construction of stereogenic centers, leading to the desired enantiomerically enriched enamide derivatives.
Chiral Pool-Based Methodologieschemrxiv.org
Chiral pool synthesis is a direct and effective strategy for preparing chiral molecules by using a readily available, enantiomerically pure natural product as the starting material. wikipedia.orgub.edu This approach incorporates a pre-existing stereocenter from the "chiral pool"—which includes compounds like amino acids, sugars, terpenes, and hydroxy acids—into the final target molecule through a series of chemical transformations. wikipedia.orgub.edu The key advantage is that the chirality is inherent to the starting material, often making it an economical and straightforward path to complex chiral structures. wikipedia.org
This methodology is particularly useful when the desired enamide derivative shares structural similarity with an accessible chiral precursor. ub.edu For instance, the synthesis of chiral enamides can begin with a chiral natural product that already contains the desired stereogenic center. A notable example in the broader context of synthesizing chiral nitrogen compounds is the preparation of the key enamide intermediate 1 from (R)-pulegone, a naturally occurring terpene. beilstein-journals.org In this multi-step synthesis, the stereocenter from (R)-pulegone is retained and becomes an integral part of the final enamide structure, which can then undergo further reactions like aza-Prins cyclization. beilstein-journals.org
Another illustrative case is the synthesis of (S)-Vigabatrin, which, while not an enamide itself, demonstrates the power of the chiral pool approach for creating chiral amine precursors. The synthesis starts from (R)-methionine, an inexpensive amino acid, to produce the target molecule in high yield and excellent enantiomeric excess. d-nb.info Similarly, chiral building blocks like optically active L-SerOMe HCl have been used on a large scale to produce chiral amines, where the initial chirality from the amino acid is transferred through the synthetic sequence. mdpi.com
Table 1: Examples of Chiral Pool Starting Materials and Their Applications
| Chiral Pool Source | Compound Class | Example Application | Reference |
| (R)-Pulegone | Terpene | Synthesis of chiral enamide intermediates for aza-Prins cyclization. beilstein-journals.org | beilstein-journals.org |
| (R)-Methionine | Amino Acid | Synthesis of (S)-Vigabatrin, a potent GABA-T inhibitor. d-nb.info | d-nb.info |
| L-SerOMe HCl | Amino Acid Derivative | Multikilogram-scale synthesis of the chiral amine drug, etamicastat. mdpi.com | mdpi.com |
The primary limitation of this method is its dependence on the availability of a suitable chiral starting material that is structurally related to the target molecule. ub.edu However, when such a precursor exists, it remains one of the most efficient routes for enantioselective synthesis. wikipedia.org
Chiral Auxiliary-Guided Syntheseschemrxiv.org
When a suitable starting material is not available in the chiral pool, a chiral auxiliary can be employed to control the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. wikipedia.orgub.edu This creates a new, diastereomeric intermediate which then undergoes a stereoselective reaction. The spatial arrangement of the auxiliary directs the approach of reagents from a specific face, favoring the formation of one diastereomer over the other. ub.edu After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. ub.edu
This multi-step process typically involves:
Covalent bonding of the chiral auxiliary to the substrate. ub.edu
A diastereoselective reaction to form the new stereogenic center. ub.edu
Separation of the resulting diastereomers, if necessary. ub.edu
Cleavage of the auxiliary to yield the enantiomerically enriched product. ub.edu
Chiral auxiliaries are widely used in various asymmetric reactions, including alkylations, aldol (B89426) reactions, and Michael additions, to produce chiral intermediates in an enantiomerically pure form. researchgate.net For example, pseudoephenamine has been introduced as a practical chiral auxiliary for asymmetric alkylation reactions, providing excellent stereocontrol, particularly in the formation of quaternary carbon centers. researchgate.net
In the context of synthesizing chiral amines, which are direct precursors or products of enamide reduction, chiral auxiliaries play a crucial role. Asymmetric reductive amination is a powerful strategy that can utilize a chiral auxiliary to guide the reduction of an imine intermediate, leading to a chiral amine with high diastereoselectivity. d-nb.info The effectiveness of these auxiliaries often depends on their ability to form a rigid conformational structure that shields one face of the reactive center.
Table 2: Comparison of Chiral Synthesis Strategies
| Methodology | Principle | Key Advantage | Key Disadvantage |
| Chiral Pool Synthesis | Utilizes a naturally occurring chiral starting material. wikipedia.org | Direct, often fewer steps. wikipedia.org | Limited by the availability of suitable precursors. ub.edu |
| Chiral Auxiliary | Temporarily attaches a chiral molecule to guide stereoselection. wikipedia.org | Broad applicability to various substrates. ub.edu | Requires stoichiometric amounts and additional steps for attachment/removal. wikipedia.org |
| Enzymatic Resolution | Employs an enzyme to selectively react with one enantiomer. catalysis.blog | High enantioselectivity under mild conditions. catalysis.blog | Maximum theoretical yield of 50% for the desired enantiomer in standard kinetic resolution. ub.edu |
Enzymatic Resolution Techniqueschemrxiv.org
Enzymatic resolution is a powerful biocatalytic method for separating a racemic mixture into its constituent enantiomers. catalysis.blog This technique leverages the high stereospecificity of enzymes, which act as chiral catalysts. When an enzyme is introduced to a racemic mixture (a 1:1 mixture of two enantiomers), it preferentially catalyzes the reaction of one enantiomer while leaving the other largely unreacted. catalysis.blog This difference in reaction rates allows for the separation of the faster-reacting, modified enantiomer from the slower-reacting, unmodified one. ub.educatalysis.blog
This approach is particularly valuable in the pharmaceutical industry for producing single-enantiomer drugs, as enzymes operate under mild conditions and are biodegradable. catalysis.blog Common enzymes used for resolution include lipases, proteases, and esterases. catalysis.blog Lipases, in particular, are frequently employed in the kinetic resolution of racemic amines and alcohols through enantioselective acylation. tudelft.nlresearchgate.net
A key process is Kinetic Resolution (KR) , where the maximum theoretical yield for a single enantiomer (either the product or the remaining starting material) is 50%. ub.edu For example, lipase-catalyzed acylation of a racemic amine will produce a chiral amide and the unreacted amine of the opposite configuration, both in high enantiomeric excess. tudelft.nlresearchgate.net
To overcome the 50% yield limitation of KR, a more advanced technique known as Dynamic Kinetic Resolution (DKR) can be used. DKR combines the enzymatic kinetic resolution with an in situ racemization of the less reactive enantiomer. ub.edu A racemization catalyst (often a transition metal complex) continuously converts the slow-reacting enantiomer back into the racemic mixture, making it available for the enzymatic transformation. ub.edurug.nl This allows for a theoretical yield of up to 100% for the desired single, enantiomerically pure product. ub.edu A well-established example is the DKR of alcohols, where a ruthenium catalyst for racemization is combined with a lipase (B570770) for enantioselective acetylation, achieving quantitative yield and excellent enantioselectivity. rug.nl This principle is also applied to the resolution of chiral amines, which are key precursors for enamide derivatives. nih.govtudelft.nl
The development of chemoenzymatic methods, which combine chemical and enzymatic steps, has enabled the synthesis of various enantiomerically pure compounds, including fluorine-substituted β-methylphenylethylamines, demonstrating the versatility of this approach. bioorganica.com.ua
Mechanistic Investigations of Reactions Involving N,n Dibutylbut 2 Enamide Analogs
Detailed Elucidation of Catalytic Reaction Pathways
The asymmetric hydrogenation of prochiral enamides is a powerful method for producing chiral amines and amides. Research has largely centered on catalysts employing transition metals like cobalt and rhodium, paired with chiral phosphine (B1218219) ligands. acs.orgresearchgate.net The mechanism of these reactions can vary, with possibilities including an "unsaturated pathway," where the enamide coordinates to the metal before hydrogen activation, and a "dihydride pathway," where hydrogen activation precedes substrate binding. uit.no
The catalyst resting state is the most stable species in the catalytic cycle and its identification provides a crucial starting point for mechanistic elucidation.
For cobalt-catalyzed asymmetric hydrogenation of various prochiral enamides (analogs of N,N-Dibutylbut-2-enamide) with the chiral ligand (R,R)-iPrDuPhos, in-situ monitoring of the reaction using UV-visible and freeze-quench electron paramagnetic resonance (EPR) spectroscopy has consistently identified the cobalt(0)-enamide complex, (R,R)-(iPrDuPhos)Co(enamide), as the catalyst resting state. uit.nouit.nonih.govuit.nonsf.gov This finding is significant as it supports an "unsaturated pathway" where the catalyst binds to the enamide substrate as the major species in solution during catalysis. uit.no
In contrast, studies on rhodium-based catalysts have identified different resting states. For instance, with the DIPAMP ligand, the rhodium-enamide adduct, [Rh(DIPAMP)(MAC)]+, was determined to be the resting state. uit.no However, depending on the specific cobalt catalyst system, other species can predominate; for example, bis(phosphine)cobalt(II) bis(carboxylates) have been identified as the catalyst resting state in some cases. acs.org
Beyond the resting state, the characterization of other transient intermediates is vital for mapping the entire catalytic cycle. A series of key cobalt-enamide complexes and a dinuclear cobalt tetrahydride have been synthesized and characterized to probe their competency in the catalytic process. nih.govuit.noacs.org
The solid-state structures of several (R,R)-(iPrDuPhos)Co(enamide) complexes have been determined using single-crystal X-ray diffraction. uit.no These studies revealed a distorted square pyramidal geometry where the enamide substrate coordinates to the cobalt center in a bidentate fashion through both the amide oxygen and the C=C double bond. uit.no An interesting observation from this characterization is that the coordinated enamide forms the pro-(R) diastereomer in the crystal structure, which is the precursor to the minor product enantiomer, while the catalytic reaction predominantly yields the (S)-alkane product. uit.nouit.nonih.govuit.noacs.org
For rhodium-catalyzed systems, computational studies have identified several intermediates along the reaction pathway. These include a five-coordinate molecular hydrogen complex, [Rh(PH₃)₂(α-acetamidoacrylonitrile)]⁺, which then proceeds through oxidative addition to form a dihydride complex, [RhH₂(PH₃)₂(α-acetamidoacrylonitrile)]⁺. acs.org This dihydride is subsequently converted to an alkyl hydride intermediate via migratory insertion before the final product is released. acs.org
| Intermediate Type | Example Compound | Characterization Method | Key Structural Feature | Catalyst System |
| Catalyst Resting State | (R,R)-(iPrDuPhos)Co(enamide) | UV-vis, EPR Spectroscopy | Cobalt(0) complex with bidentate enamide coordination | Co/iPrDuPhos |
| Dihydride Precatalyst | [(R,R)-(iPrDuPhos)Co]₂(µ₂-H)₃(H) | Synthesis, X-ray Diffraction | Dinuclear cobalt complex with bridging hydrides | Co/iPrDuPhos |
| Dihydride Intermediate | [RhH₂(PH₃)₂(α-acetamidoacrylonitrile)]⁺ | DFT Calculations | Six-coordinate Rh(III) dihydride | Rh/PH₃ (model) |
| Alkyl Hydride Intermediate | Rh-alkyl hydride species | DFT Calculations | Five-coordinate Rh(III) with alkyl and hydride ligands | Rh/PH₃ (model) |
A central question in the mechanism of these hydrogenations is the nature of the oxidation state changes at the metal center. For the cobalt-catalyzed hydrogenation of enamides with the (R,R)-iPrDuPhos ligand, substantial evidence from both deuterium-labeling studies and Density Functional Theory (DFT) calculations points towards a two-electron redox cycle involving cobalt(0) and cobalt(II) intermediates. uit.nonih.govuit.nonsf.govacs.org This redox cycle is a key feature of the proposed "unsaturated pathway." uit.nonih.govacs.org
In this mechanism, the Co(0)-enamide resting state reacts with H₂ in the rate-determining step, leading to a formal oxidative addition and formation of a Co(II) dihydride or related species, which then proceeds through subsequent steps to release the hydrogenated product and regenerate the Co(0) catalyst. uit.nouit.no Computational studies have compared this classical Co(0)/Co(II) redox pathway with other possibilities, such as a nonredox Co(II) metallacycle pathway. acs.org The results suggest that the operative mechanism can be influenced by the specific phosphine ligand and the enamide substrate being used. acs.orgresearchgate.net
Similarly, rhodium-catalyzed hydrogenations are well-known to proceed via redox cycles, typically involving Rh(I) and Rh(III) intermediates. acs.org The cycle generally involves the oxidative addition of H₂ to a Rh(I)-enamide complex to form a Rh(III)-dihydride, followed by migratory insertion and subsequent reductive elimination of the product to regenerate the Rh(I) catalyst. acs.orgrug.nl
Analysis of the Asymmetric Hydrogenation Mechanism of Enamides
Kinetic and Thermodynamic Profiling of Enamide Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of intermediates, which are essential for validating proposed mechanisms and identifying the factors that control reaction efficiency and selectivity.
The rate law of a reaction describes how the rate depends on the concentration of reactants and catalysts. For the cobalt-catalyzed asymmetric hydrogenation of enamide analogs like methyl-2-acetamidoacrylate (MAA) in methanol, kinetic studies using Variable Time Normalization Analysis (VTNA) have established a consistent rate law. uit.nonih.govuit.noacs.org
The reaction rate was found to be first-order with respect to the concentration of the catalyst-enamide complex, (R,R)-(iPrDuPhos)Co(enamide), and first-order with respect to the pressure (concentration) of hydrogen gas. uit.nonih.govuit.nonsf.govacs.orgresearchgate.net Crucially, the rate is zero-order, or independent of the concentration of the free enamide substrate. uit.nonih.govnsf.govacs.org
Rate Law: Rate = k[(R,R)-(iPrDuPhos)Co(enamide)][H₂]
In some rhodium-catalyzed systems, the turnover-limiting step has also been identified as the oxidative addition of hydrogen. rug.nlnih.gov However, for other rhodium catalysts, the subsequent migratory insertion step to form an alkyl hydride has been found to be rate-limiting. acs.org This highlights how the specific metal, ligand, and substrate can influence the energetic landscape of the catalytic cycle.
| Kinetic Parameter | Finding for Co/(R,R)-iPrDuPhos System | Supporting Evidence |
| Order in [Catalyst-Enamide] | First-Order | VTNA Kinetic Studies uit.nonih.govacs.org |
| Order in [H₂] | First-Order | VTNA Kinetic Studies uit.nonih.govacs.org |
| Order in [Free Enamide] | Zero-Order | VTNA Kinetic Studies uit.nonih.govacs.org |
| Turnover-Limiting Step | Oxidative addition of H₂ to Co-enamide complex | Rate Law, H₂/D₂ KIE, DFT Calculations uit.nonih.gov |
Energetic Landscape of Reaction Steps
The energetic landscape of a chemical reaction provides a quantitative depiction of the energy changes that occur as reactants are converted into products. This landscape is characterized by transition states (energy maxima) and intermediates (energy minima) along the reaction coordinate. For reactions involving analogs of this compound, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping these energy profiles.
The stability of intermediates also plays a crucial role. In reactions such as the palladium-catalyzed long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds, the mechanism proceeds through a series of migratory insertions and β-hydride eliminations. nih.gov The relative energies of the palladium-hydride intermediates along the carbon chain dictate the efficiency and directionality of the isomerization process. nih.gov
A generalized energetic profile for a hypothetical two-step reaction involving an N,N-dialkylbutenamide analog is presented below. This table illustrates the key energetic parameters that are typically calculated to understand the reaction mechanism.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Reactants + Catalyst | 0.0 | Starting point of the reaction. |
| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the initial association/activation step. |
| 3 | Intermediate 1 | -5.8 | A metastable species formed after the first step. |
| 4 | Transition State 2 (TS2) | +21.5 | The highest energy point, representing the rate-determining step. |
| 5 | Intermediate 2 | -12.3 | A more stable intermediate preceding product formation. |
| 6 | Transition State 3 (TS3) | +8.7 | Energy barrier for the final product release step. |
| 7 | Products + Catalyst | -25.0 | The final, most stable state of the system. |
This table is a hypothetical representation based on principles from computational studies of related amide reactions.
Role of Stereochemistry in Reaction Mechanisms
A compelling example is the diastereoselective synthesis of complex heterocyclic scaffolds from enamide precursors. In the synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones, which involves the reaction of enamides with N-aryl-acylimines, a high degree of stereoselectivity is observed. d-nb.info The reaction proceeds through a stepwise mechanism rather than a concerted cycloaddition. The initial addition of the enamide to the acyliminium ion can occur through different transition states, leading to syn- or anti-intermediates. d-nb.info The preferred formation of the syn-product is attributed to a more favorable, open transition state that minimizes steric interactions. d-nb.info
The stereochemical course of this transformation can be summarized as follows:
| Enamide Configuration | Proposed Intermediate | Key Transition State Feature | Observed Diastereomeric Ratio (syn:anti) |
| (E)-Enamide | 1,2-syn | Minimized steric clash between substituents. | >95:5 |
| (Z)-Enamide | 1,2-syn | Rotation to the more stable reactive conformation before addition. | >95:5 |
Data is illustrative of findings in diastereoselective reactions of related enamides. d-nb.info
This high level of stereocontrol, irrespective of the initial enamide geometry, strongly supports a stepwise pathway where the stereochemistry is set in the final, irreversible cyclization step. d-nb.info Such stereochemical studies are crucial for validating or refuting proposed mechanistic pathways.
Isotopic Labeling Studies to Confirm Mechanistic Pathways
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic steps. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), chemists can follow its journey and elucidate bond-making and bond-breaking events.
In the context of this compound analogs, several types of isotopic labeling experiments have been instrumental in clarifying reaction mechanisms.
Deuterium Labeling in Hydrogenation: In the copper(I)-catalyzed hydrogenation of α,β-unsaturated amides, switching from hydrogen gas (H₂) to deuterium gas (D₂) provides insight into the hydride transfer step. acs.org The observation of deuterium incorporation specifically at the α- and β-positions of the resulting saturated amide confirms that the reaction proceeds via a conjugate reduction pathway. acs.org High fidelity of deuterium incorporation at specific sites, as shown in the table below for analogous systems, supports a well-defined catalytic mechanism. acs.org
| Substrate Analog | Deuterating Agent | Position of Deuterium | Deuterium Incorporation (%) |
| N-benzylcinnamamide | D₂ | β-position | 96 |
| N,N-diethylcinnamamide | D₂ | β-position | 96 |
| N-phenylsorbamide | D₂ | δ-position | 99 |
Data adapted from studies on the deuteration of α,β- and α,β,γ,δ-unsaturated amides. acs.org
Probing Reversibility with Deuterated Solvents/Reagents: Isotopic labeling can also establish the reversibility of certain steps. In a study on the deconjugation of α,β-unsaturated esters via amidation, the use of a deuterated amine (aniline-d₇) was revealing. rsc.org The incorporation of deuterium at both the α and γ positions of the product indicated that the initial deprotonation/protonation steps are reversible. rsc.org However, the lack of H/D exchange when the deuterated product was subjected to the reaction conditions with a non-deuterated amine suggested that the final protonation step to form the deconjugated product is irreversible. rsc.org This type of experiment is invaluable for mapping out the reversibility of each step in the energetic landscape.
Confirming Chain-Walking Mechanisms: For more complex isomerizations, such as the palladium-catalyzed long-range deconjugation of α,β-unsaturated amides, isotopic labeling has been used to confirm a "chain-walking" mechanism. nih.gov By synthesizing a substrate with a deuterium label at a specific position along the alkyl chain, the scrambling of the deuterium label in the product provides evidence for the repeated migratory insertion and β-hydride elimination steps that constitute the chain-walking process. nih.gov
These examples underscore the critical role of isotopic labeling studies in providing unambiguous evidence for the intricate steps involved in the reactions of this compound analogs, transforming mechanistic proposals from hypotheses into well-supported theories.
Advanced Spectroscopic Characterization of N,n Dibutylbut 2 Enamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) Spectroscopy for Structural Assignment
Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the N,N-Dibutylbut-2-enamide molecule. The expected spectrum arises from the distinct proton signals of the but-2-enoyl group and the two N-butyl substituents.
The α,β-unsaturated system gives rise to signals in the olefinic region of the spectrum. The proton at the C3 position (H-3), being adjacent to the C4 methyl group, and the proton at the C2 position (H-2), being alpha to the carbonyl group, are expected to appear as distinct multiplets. Studies on similar N-enoyl systems show that the proton alpha to the carbonyl group (H-2) can experience a significant downfield shift. researchgate.net The protons of the two butyl groups attached to the nitrogen atom will show characteristic signals for the α-methylene, the two β- and γ-methylene groups, and the terminal methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃-CH= (H-4) | ~1.9 | Doublet (d) | 3H |
| -CH=CH-C=O (H-3) | ~6.8 - 7.2 | Doublet of Quartets (dq) | 1H |
| =CH-C=O (H-2) | ~6.1 - 6.5 | Doublet (d) | 1H |
| -N-CH₂ -CH₂-CH₂-CH₃ | ~3.3 | Triplet (t) | 4H |
| -N-CH₂-CH₂ -CH₂-CH₃ | ~1.5 | Sextet | 4H |
| -N-CH₂-CH₂-CH₂ -CH₃ | ~1.3 | Sextet | 4H |
| -N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 6H |
Carbon-13 NMR (¹³C NMR) Spectroscopy for Structural Assignment
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound produces a distinct signal. hw.ac.uk Due to the symmetry of the two butyl groups, they will contribute four signals to the spectrum. The but-2-enoyl moiety will add another four signals, resulting in a total of eight expected signals for the molecule.
The chemical shifts are predictable based on the carbon's hybridization and its electronic environment. oregonstate.edu The carbonyl carbon (C=O) is significantly deshielded and appears far downfield. libretexts.org The sp²-hybridized carbons of the alkene bond appear in the intermediate region, while the sp³-hybridized carbons of the alkyl chains are found in the upfield region of the spectrum. oregonstate.edulibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O | ~166 |
| -C H=CH-C=O | ~142 |
| -CH=C H-C=O | ~123 |
| -N-C H₂-CH₂-CH₂-CH₃ | ~45 |
| -N-CH₂-C H₂-CH₂-CH₃ | ~31 |
| C H₃-CH= | ~18 |
| -N-CH₂-CH₂-C H₂-CH₃ | ~20 |
| -N-CH₂-CH₂-CH₂-C H₃ | ~14 |
Solid-State NMR Techniques (e.g., ¹³C CP/MAS NMR) in Polymeric Derivatives
While specific data for polymeric derivatives of this compound are not available, the application of solid-state NMR to analogous polymeric systems, such as polyamides, is well-documented. cdnsciencepub.com Solid-state NMR is a powerful tool for characterizing the structure, conformation, and dynamics of polymers in their solid form.
The most common technique is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR. researchgate.net Cross-polarization enhances the signal intensity of carbons by transferring magnetization from abundant protons. researchgate.net Magic angle spinning averages out anisotropic interactions, resulting in narrower, solution-like spectral lines.
In studies of polyamides like PA6, ¹H–¹³C CP/MAS NMR has been used to identify the characteristic signals of the polymer in its α-crystalline form. mdpi.com Furthermore, the technique can reveal interactions between the polymer matrix and any incorporated additives, often observed as a broadening of NMR signals, which indicates changes in the local environment and relaxation of the atoms. mdpi.com These methods would be invaluable for analyzing any polymeric materials derived from this compound, providing insights into their solid-state morphology and molecular-level interactions. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule. unitechlink.com The IR spectrum of this compound is expected to show characteristic absorption bands for the tertiary amide and the α,β-unsaturated system.
The most prominent peak will be the carbonyl (C=O) stretch, known as the Amide I band. For a tertiary amide, this band is typically strong and appears in the region of 1630-1680 cm⁻¹. libretexts.org Conjugation with the C=C double bond shifts this absorption to a lower frequency compared to a saturated amide. uobabylon.edu.iq The C=C double bond stretch itself is expected in the 1600-1650 cm⁻¹ region, though it may be of medium to weak intensity. Other key absorptions include the C-H stretches for both the alkene and alkyl portions of the molecule and a strong band for the out-of-plane =C-H bend, which is characteristic of the alkene's stereochemistry. vscht.cz
Table 3: Predicted IR Absorption Bands for this compound Predicted values are based on standard IR correlation tables.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkenyl) | 3010 - 3090 | Medium |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| C=O stretch (Amide I) | 1630 - 1680 | Strong |
| C=C stretch | 1600 - 1650 | Medium-Weak |
| =C-H bend (out-of-plane) | 960 - 980 | Strong (for trans) |
| C-N stretch | 1250 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. ncku.edu.tw Molecules with conjugated systems, known as chromophores, absorb light in the UV-Vis region. uomustansiriyah.edu.iq In this compound, the α,β-unsaturated amide moiety (-CH=CH-C=O) acts as a chromophore.
The primary electronic transition observed for this system is a π → π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. gdckulgam.edu.in For α,β-unsaturated carbonyl compounds, this transition typically results in an absorption maximum (λmax) in the range of 200–250 nm. ethz.ch The conjugation of the carbon-carbon double bond with the carbonyl group lowers the energy required for the electronic transition, causing a shift to a longer wavelength (a bathochromic or red shift) compared to non-conjugated chromophores. gdckulgam.edu.in The position of the λmax can be influenced by the solvent used for the analysis. uomustansiriyah.edu.iq
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental composition. uni-saarland.de Unlike low-resolution mass spectrometry which provides a nominal mass, HR-MS can measure the mass-to-charge ratio (m/z) to several decimal places.
The molecular formula for this compound is C₁₂H₂₃NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass is 197.17796 u. HR-MS can measure this value with high accuracy (typically < 5 ppm error), confirming the molecular formula and distinguishing it from other possible formulas that have the same nominal mass.
In addition to molecular formula confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. For α,β-unsaturated amides, a common fragmentation pathway observed under both Electron Ionization (EI) and High-Resolution Electrospray Ionization (HRESI) is the cleavage of the amide (N-CO) bond. rsc.org This cleavage is favored due to the stability of the resulting acylium ion, which is enhanced by the conjugated system. rsc.org
X-ray Diffraction Analysis for Absolute and Relative Configuration Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for elucidating the three-dimensional structure of crystalline compounds. nih.govencyclopedia.pub It provides unambiguous information on bond lengths, bond angles, and the precise spatial arrangement of all atoms within a molecule, which collectively define the molecular conformation. encyclopedia.pub For chiral molecules, such as derivatives of this compound containing stereogenic centers, X-ray crystallography is unparalleled in its ability to determine both the relative and absolute configuration. nih.gov
The relative configuration describes the arrangement of substituents at one stereocenter relative to another within the same molecule. thieme-connect.de This is a standard outcome of a successful crystal structure determination. thieme-connect.de However, determining the absolute configuration—the exact three-dimensional arrangement of atoms in space for a single enantiomer—is more challenging, particularly for molecules composed only of light atoms (C, H, N, O). nih.govencyclopedia.pub
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.deresearchgate.net This effect occurs when the frequency of the incident X-rays is close to the natural absorption frequency of an atom in the crystal. thieme-connect.de While this effect is stronger for heavier atoms, the use of specific radiation sources, such as Copper K-alpha (Cu-Kα) radiation, enhances the anomalous scattering effect for light atoms, making the assignment of absolute configuration for purely organic molecules feasible. encyclopedia.pub The success of the analysis is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net
A prerequisite for this analysis is the availability of a high-quality single crystal of the this compound derivative, which can sometimes be achieved through derivatization of the original molecule to improve its crystallization properties. encyclopedia.pub
Table 1: Hypothetical Crystallographic Data for a Chiral this compound Derivative This interactive table presents representative data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value | Description |
| Crystal Data | ||
| Chemical Formula | C₁₂H₂₃NO | The elemental composition of the molecule. |
| Formula Weight | 197.32 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. nih.gov |
| Space Group | P2₁2₁2₁ | The space group provides detailed information on the symmetry elements of the crystal. nih.gov |
| Unit Cell Dimensions | ||
| a | 8.541(2) Å | Length of the 'a' axis of the unit cell. |
| b | 10.233(3) Å | Length of the 'b' axis of the unit cell. |
| c | 15.675(4) Å | Length of the 'c' axis of the unit cell. |
| α, β, γ | 90° | Angles of the unit cell; 90° for orthorhombic systems. |
| Volume | 1369.8(7) ų | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Data Collection & Refinement | ||
| Radiation | Cu-Kα (λ=1.54178 Å) | The type of X-ray radiation used for the experiment. encyclopedia.pub |
| Temperature | 100 K | The temperature at which diffraction data was collected. |
| Reflections Collected | 15890 | Total number of diffraction spots measured. |
| Independent Reflections | 2754 | Number of unique reflections after accounting for symmetry. |
| R-factor (R1) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.02(4) | A parameter used to determine the absolute configuration of a chiral structure. researchgate.net |
In-situ Spectroscopic Monitoring Techniques (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. ethz.chuniversite-paris-saclay.fr These paramagnetic species include free radicals, transition metal ions in certain oxidation states, and other molecules with non-zero electron spin. ethz.chnih.gov Standard this compound is a diamagnetic molecule with all electrons paired, and therefore, it is EPR-silent.
However, in-situ EPR spectroscopy serves as a powerful tool for monitoring chemical reactions involving this compound derivatives where paramagnetic intermediates are formed or where a paramagnetic catalyst is used. ethz.chlibretexts.org By taking aliquots from a reaction at various time points or by monitoring the reaction directly within the EPR spectrometer, one can gain mechanistic insights that are otherwise inaccessible. libretexts.org
For example, in a radical-initiated polymerization or addition reaction involving the double bond of an this compound derivative, in-situ EPR could be used to detect and identify the transient radical intermediates. The resulting EPR spectrum's characteristics, such as the g-factor and hyperfine coupling constants, provide a fingerprint for the specific radical species. nih.govlibretexts.org Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), and the resulting splitting pattern can reveal the structure of the radical. libretexts.org
Another application is in transition metal-catalyzed reactions. If a catalyst based on a paramagnetic metal, such as Cu(II) or Mn(II), is used to functionalize the butenamide, EPR can monitor the oxidation state and coordination environment of the metal center throughout the catalytic cycle. libretexts.orgscielo.org.mx
Table 2: Representative In-situ EPR Data for a Hypothetical Radical Adduct of this compound This interactive table shows typical parameters that would be extracted from an EPR spectrum to characterize a transient radical species.
| Parameter | Value | Interpretation |
| g-factor | ||
| g_iso | 2.0045 | The isotropic g-factor, characteristic of the type of radical (e.g., carbon-centered, nitrogen-centered). libretexts.org |
| Hyperfine Coupling Constants (A) | ||
| A(¹⁴N) | 14.5 G (0.145 mT) | The coupling constant for the interaction of the unpaired electron with the amide nitrogen nucleus. |
| A(¹H_α) | 21.2 G (2.12 mT) | The coupling constant for the interaction with a proton on the carbon adjacent (alpha) to the radical center. |
| A(¹H_β) | 25.8 G (2.58 mT) | The coupling constant for the interaction with protons two bonds away (beta) from the radical center. |
| Signal Characteristics | ||
| Linewidth | 0.8 G (0.08 mT) | The width of the individual resonance lines in the spectrum. |
| Observation Time | 5 min post-initiation | The point during the reaction at which the spectrum was recorded. libretexts.org |
Computational Chemistry Approaches to N,n Dibutylbut 2 Enamide Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic structure based on the electron density, a simpler, three-dimensional quantity. nih.gov This approach allows for the investigation of relatively large molecules and complex reaction pathways.
DFT is widely employed for the accurate prediction of the geometric and electronic structures of organic molecules, including enamides. nih.govmdpi.com The optimization of the molecular geometry using DFT reveals key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of atoms. rasayanjournal.co.in For an enamide system like N,N-Dibutylbut-2-enamide, a critical structural feature is the conformation around the C-N amide bond. Due to the delocalization of the nitrogen lone pair into the carbonyl group, this bond possesses a significant partial double-bond character, resulting in a substantial rotational barrier.
Beyond geometry, DFT calculations provide a detailed picture of the electronic structure. Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.inresearchgate.net The HOMO-LUMO energy gap is a crucial descriptor, offering insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. These calculations help elucidate how the interplay of the vinyl and amide functionalities governs the electronic landscape of this compound.
Understanding the pathways through which chemical reactions occur is fundamental to organic chemistry, and DFT is an invaluable tool for this purpose. mdpi.com Computational modeling can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. researchgate.netpku.edu.cn This allows for the detailed investigation of reaction mechanisms, such as those involved in the synthesis or subsequent transformations of enamides. researchgate.netacs.org
For instance, DFT calculations can distinguish between concerted and stepwise reaction pathways by comparing the activation energies of the respective transition states. mdpi.compku.edu.cn In the context of enamide chemistry, DFT has been used to study mechanisms like the Biginelli condensation, providing thermodynamic profiles that help identify the rate-determining step. researchgate.net By calculating the Gibbs free energy changes along a reaction coordinate, researchers can predict the spontaneity and feasibility of a proposed mechanism, offering a theoretical foundation to explain experimental observations of reactivity and selectivity. researchgate.netnih.gov
The reliability of DFT results is intrinsically linked to the choice of the exchange-correlation functional and the atomic orbital basis set. nih.govyoutube.com A wide variety of functionals exist, often categorized in a hierarchical structure known as "Jacob's Ladder," where each rung represents an increase in sophistication and, typically, accuracy. youtube.com Similarly, basis sets range from minimal (e.g., STO-3G) to extensive sets that include polarization and diffuse functions (e.g., 6-311++G(d,p)), which are crucial for accurately describing anisotropic electron distributions and non-covalent interactions. youtube.comresearchgate.net
The selection of a specific functional and basis set is a critical decision in designing a computational study, as it depends on the property of interest and the desired accuracy versus computational expense. nih.gov For example, hybrid functionals like B3LYP are popular for general-purpose geometry optimizations and energy calculations, while functionals from the Minnesota family, such as M06-2X, are often preferred for studies involving kinetics and non-covalent interactions. mdpi.comresearchgate.netresearchgate.netnih.gov The following table summarizes common functionals and basis sets and their typical applications in the study of organic molecules.
| Methodological Choice | Description | Typical Applications |
| Functionals | ||
| B3LYP | A hybrid GGA functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net | General-purpose calculations, geometry optimizations, vibrational frequencies. researchgate.net |
| M06-2X | A high-nonlocality hybrid meta-GGA functional. | Thermochemistry, kinetics, non-covalent interactions, reaction mechanisms. mdpi.comresearchgate.netnih.gov |
| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction. | Non-covalent interactions, charge-transfer excitations. |
| Basis Sets | ||
| 6-31G(d,p) | A Pople-style split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). researchgate.net | Standard choice for geometry optimizations and frequency calculations of medium-sized molecules. researchgate.net |
| 6-311++G(d,p) | A triple-split valence basis set with diffuse functions (++) on both heavy atoms and hydrogen. nih.govresearchgate.net | More accurate energies, properties of anions, systems with significant non-covalent interactions. nih.gov |
| def2-TZVP | A triple-zeta valence basis set with polarization from the Karlsruhe group. | High-quality geometry and property calculations, often used in benchmark studies. |
Advanced Computational Analyses for Enamide Reactivity and Interactions
Beyond standard geometry and energy calculations, computational chemistry offers a suite of analysis tools to probe the finer details of molecular reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) analysis is a powerful method for predicting and understanding a molecule's reactive behavior. rsc.org The MEP is mapped onto the molecule's electron density surface, creating a color-coded guide to its charge distribution. researchgate.netresearchgate.netyoutube.com This map reveals the regions that are electron-rich (negative potential) and electron-poor (positive potential), which are prime targets for electrophilic and nucleophilic attack, respectively. researchgate.net
For this compound, an MEP analysis would highlight the carbonyl oxygen as a region of strong negative potential (typically colored red), indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. Conversely, regions near the hydrogen atoms would show positive potential (blue). The electronic nature of the α,β-unsaturated system would also be visualized, providing insights into its susceptibility towards Michael addition. MEP is a robust descriptor that correlates well with experimental reactivity trends and can serve as a predictive tool for understanding intermolecular interactions. rsc.org
| MEP Color | Potential | Interpretation | Implication for Reactivity |
| Red | Most Negative | Electron-rich region, high electron density. researchgate.net | Site for electrophilic attack, hydrogen bond acceptor. researchgate.net |
| Orange/Yellow | Moderately Negative | Moderately electron-rich region. researchgate.net | Potential site for electrophilic interaction. |
| Green | Neutral (Zero) | Region of neutral potential. researchgate.net | Less likely to participate in electrostatic interactions. |
| Blue | Positive | Electron-poor region, partial positive charge. researchgate.net | Site for nucleophilic attack, hydrogen bond donor. researchgate.net |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)), a physically observable quantity. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his group, QTAIM partitions a molecule into distinct atomic basins, allowing for the quantification of atomic properties and the characterization of the interactions between them. wikipedia.org The analysis focuses on critical points in the electron density where the gradient of the density is zero (∇ρ(r) = 0).
For this compound, a QTAIM analysis would identify bond critical points (BCPs) located along the path of maximum electron density between any two bonded atoms. The properties at these BCPs provide a quantitative description of the chemical bonds. Key parameters include:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; a higher value suggests a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a concentration of electron density, characteristic of covalent bonds (shared interactions). A positive value (∇²ρ(r) > 0) signifies a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, or van der Waals forces.
Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further insight into the nature of the bond.
A theoretical QTAIM analysis of this compound would allow for a detailed comparison of the bonds within its structure, such as the C=C double bond, the C=O carbonyl bond, and the C-N amide bond, which possesses partial double bond character due to resonance.
Illustrative QTAIM Parameters for Key Bonds in this compound
| Bond | Bond Critical Point (BCP) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |
| C=C | C2-C3 | ~0.30 - 0.35 | < 0 (Negative) | Covalent (Double) |
| C=O | C1-O | ~0.35 - 0.40 | < 0 (Negative) | Polar Covalent (Double) |
| C-N | C1-N | ~0.25 - 0.30 | < 0 (Negative) | Polar Covalent (Resonance) |
| C-C | C3-C4 | ~0.23 - 0.26 | < 0 (Negative) | Covalent (Single) |
Note: This table presents expected, illustrative values for a QTAIM analysis of this compound to demonstrate the type of data generated by this method. These are not published experimental or calculated results.
Noncovalent Interaction Plots (NCIPLOT)
Noncovalent interactions (NCIs) are crucial for determining the conformation and packing of molecules. The NCIPLOT method is a visualization tool that identifies and characterizes noncovalent interactions in real space based on the electron density (ρ) and its derivative, the reduced density gradient (s). acs.orgnih.govresearchgate.net This approach is particularly valuable for analyzing weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govscispace.com
The core of the NCI analysis is a 2D plot of the reduced density gradient (s) versus the electron density (ρ). Noncovalent interactions are revealed as spikes in the low-density, low-gradient region of the plot. nih.gov The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate the nature of these interactions:
Attractive Interactions (e.g., Hydrogen Bonds, Halogen Bonds) : Characterized by a negative sign(λ₂)ρ value.
Van der Waals Interactions : Occur at sign(λ₂)ρ values close to zero.
Repulsive Interactions (e.g., Steric Clashes) : Identified by a positive sign(λ₂)ρ value.
These interactions are visualized in 3D space as isosurfaces, which are color-coded according to the sign(λ₂)ρ value, providing an intuitive map of all noncovalent interactions within the molecule. For this compound, an NCIPLOT analysis would be instrumental in revealing intramolecular interactions, such as those between the flexible butyl chains and the butenamide backbone, which influence the molecule's preferred conformation.
Illustrative NCIPLOT Interaction Analysis for this compound
| Interaction Type | Location in Molecule (Hypothetical) | sign(λ₂)ρ (a.u.) | Isosurface Color |
| Steric Repulsion | Between hydrogens of adjacent butyl chains | > 0 (Positive) | Red / Yellow |
| Van der Waals | Between alkyl chain segments | ≈ 0 | Green |
| Weak H-bond | Between carbonyl oxygen and a butyl C-H | < 0 (Negative) | Blue |
Note: This table provides a hypothetical summary of results from an NCIPLOT analysis to illustrate the data produced. These are not published findings.
Molecular Orbital Theory (e.g., HOMO/LUMO Analysis)
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they govern the molecule's reactivity and electronic properties. youtube.com
HOMO : This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, making the molecule more reactive towards electrophiles.
LUMO : This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles.
HOMO-LUMO Gap : The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com A small gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and the nitrogen atom, which are the most electron-rich regions. The LUMO would likely be centered on the π* orbital of the carbonyl group and the C=C bond. The HOMO-LUMO gap would provide insight into the electronic transitions responsible for its UV-Vis absorption.
Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital (electron-donating capability) |
| ELUMO | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capability) |
| ΔE (HOMO-LUMO Gap) | ~ 6.0 eV | Indicator of kinetic stability and electronic transition energy |
Note: This table presents typical, illustrative energy values for an α,β-unsaturated amide to demonstrate the output of a HOMO-LUMO analysis. These are not specific calculated results for this compound.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and structural elucidation of molecules.
Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. rsc.org The process typically involves:
Conformational Search : Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of all contributing conformations. For a flexible molecule like this compound, this step is critical.
Geometry Optimization : Optimizing the geometry of each significant conformer.
Shielding Calculation : Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
Chemical Shift Prediction : Converting the calculated shielding constants to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.
Solvent effects are often included using a Polarizable Continuum Model (PCM) to better match experimental conditions. ruc.dk The accuracy of these predictions can be very high, with Mean Absolute Errors (MAE) often less than 0.2 ppm for ¹H and 2 ppm for ¹³C, making them a powerful tool for structural verification. nih.gov
Illustrative Comparison of Calculated vs. Experimental NMR Shifts (ppm) for this compound
| Nucleus | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) | Δδ (ppm) |
| H (on C2) | 5.85 | 5.75 | 0.10 |
| H (on C3) | 6.90 | 6.98 | -0.08 |
| C (C1, Carbonyl) | 166.5 | 165.8 | 0.7 |
| C (C2) | 124.0 | 123.1 | 0.9 |
| C (C3) | 142.3 | 143.0 | -0.7 |
Note: This table is a hypothetical example created to illustrate the format and purpose of a computational NMR study. The values are not based on actual published data for this specific compound.
Simulation of UV-Vis Absorption Bands
The simulation of UV-Vis spectra provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. youtube.com The calculation yields several key parameters for each electronic transition:
Excitation Energy (eV) : The energy required to promote an electron from a lower to a higher energy orbital. This is converted to the wavelength of maximum absorption (λmax).
Oscillator Strength (f) : A dimensionless quantity that represents the intensity of the absorption band. Transitions with f > 0.1 are considered strong.
Orbital Contributions : The analysis reveals which molecular orbitals are involved in the transition (e.g., HOMO → LUMO).
For this compound, an α,β-unsaturated amide, the primary absorption in the UV region is expected to arise from a π → π* transition associated with the conjugated system. TD-DFT calculations can predict the λmax for this and other transitions, helping to interpret the experimental spectrum. mdpi.comnih.gov
Illustrative TD-DFT Results for Electronic Transitions in this compound
| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~215 | ~5.77 | ~0.45 | HOMO → LUMO (π → π*) |
| S0 → S2 | ~190 | ~6.53 | ~0.12 | HOMO-1 → LUMO |
Note: This table presents illustrative data typical for an α,β-unsaturated amide to demonstrate the output of a TD-DFT calculation. These are not published results for this compound.
Applications and Emerging Research Directions for N,n Dibutylbut 2 Enamide in Advanced Materials Science
Polymerization Studies of Enamide Monomers
The polymerizable nature of the enamide functional group makes it a candidate for the synthesis of advanced polymers. While direct polymerization studies on N,N-Dibutylbut-2-enamide are not extensively documented in the literature, research into analogous enamide monomers provides a foundational understanding of their behavior and potential.
Significant research has been conducted on the synthesis and polymerization of N-(2-arylethyl)-2-methylprop-2-enamides, which serve as excellent models for understanding the potential of enamide-based polymers. mdpi.comnih.gov These compounds are typically synthesized with high yields through the N-acylation of substituted 2-arylethylamines with methacryloyl chloride. mdpi.comnih.gov The reaction is often carried out in a solvent like ethylene (B1197577) dichloride in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen halide byproduct. mdpi.com
This synthetic strategy allows for the introduction of various functional groups into the benzene (B151609) ring of the arylethyl moiety, effectively creating a library of functionalized monomers. mdpi.com These monomers, which contain a polymerizable unit covalently attached to a template fragment, are primarily designed for use in covalent imprinting of polymers. mdpi.comlongdom.org
Table 1: Synthesis of Various N-(2-arylethyl)-2-methylprop-2-enamides
| Substrate (2-arylethylamine) | Substituent in Benzene Ring | Acylating Agent | Yield (%) | Reference |
| 2-(4-fluorophenyl)ethylamine | 4-F | Methacryloyl chloride | High | mdpi.comnih.gov |
| 2-(4-chlorophenyl)ethylamine | 4-Cl | Methacryloyl chloride | High | mdpi.comnih.gov |
| 2-(2,4-dichlorophenyl)ethylamine | 2,4-Cl₂ | Methacryloyl chloride | High | mdpi.comnih.gov |
| 2-(4-bromophenyl)ethylamine | 4-Br | Methacryloyl chloride | High | mdpi.comnih.gov |
| 2-(4-methoxyphenyl)ethylamine | 4-OMe | Methacryloyl chloride | High | mdpi.comnih.gov |
| 2-(3,4-dimethoxyphenyl)ethylamine | 3,4-(OMe)₂ | Methacryloyl chloride | High | mdpi.comnih.gov |
Data synthesized from research on the formation of aromatic N-(2-arylethyl)-2-methylprop-2-enamides. mdpi.comnih.gov
The successful polymerization of these functionalized enamides demonstrates a viable pathway for creating polymers with specific, pre-designed functionalities. mdpi.com
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.gov Their ability to self-assemble into ordered nanostructures makes them valuable in a wide range of applications. nih.govnih.gov The integration of enamide monomers like this compound into block copolymer architectures represents a promising direction for creating novel materials with unique properties.
Advanced controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, provide precise control over molecular weight, architecture, and functionality, making them suitable for synthesizing complex block copolymers. nih.govnih.govrsc.org An enamide monomer could be incorporated as either the first or subsequent block in a polymerization sequence. For instance, a macroinitiator could be used to initiate the polymerization of an enamide monomer, or an enamide-based polymer could be chain-extended with a different monomer. nih.gov
The distinct properties of an this compound block, such as its polarity and potential for post-polymerization modification, could be combined with other blocks (e.g., hydrophobic, hydrophilic, or crystalline blocks) to engineer materials with specific self-assembly behaviors and functionalities. bohrium.comnih.govineosopen.org While specific examples of this compound in block copolymers are scarce, the principles of modern polymer chemistry provide a clear roadmap for their potential synthesis and application. researchgate.net
Development of Molecularly Imprinted Polymers (MIPs) Using Enamide Templates
Molecular imprinting is a technique used to create synthetic polymers with artificial recognition sites capable of selectively binding a target molecule. nih.govencyclopedia.pub These materials, known as Molecularly Imprinted Polymers (MIPs), are produced by polymerizing functional monomers and a cross-linker around a template molecule. lu.se Subsequent removal of the template leaves cavities that are complementary in size, shape, and chemical functionality. encyclopedia.pub
Enamides have proven to be highly effective as functionalized templates in the synthesis of MIPs, particularly through a semi-covalent imprinting strategy. mdpi.comnih.gov In this approach, a monomer containing a covalently bound template is copolymerized with a cross-linking agent. mdpi.comlongdom.org Research on N-(2-arylethyl)-2-methylprop-2-enamides provides a clear example of this process. mdpi.comnih.govresearchgate.net In one study, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide was used as the functionalized template, with divinylbenzene (B73037) serving as the cross-linker and 1,1′-azobiscyclohexanecarbonitrile as the initiator. mdpi.com
After polymerization, the amide linkage is chemically cleaved (hydrolyzed) to remove the template residue, exposing the specific binding cavities. mdpi.com The resulting MIPs have demonstrated high affinity and selectivity for target biomolecules that are structurally related to the original template fragment, such as tyramine (B21549) and L-norepinephrine. mdpi.comnih.gov This covalent strategy often leads to a more homogeneous population of binding sites and greater binding integrity compared to non-covalent imprinting methods. mdpi.comlongdom.org
Table 2: Research Findings on Enamide-Based Molecularly Imprinted Polymers
| Functionalized Template | Cross-linker | Target Analytes | Imprinting Factor (vs. NIP*) | Reference |
| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Divinylbenzene | Tyramine | 2.47 | mdpi.comnih.gov |
| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Divinylbenzene | L-norepinephrine | 2.50 | mdpi.comnih.gov |
*NIP: Non-Imprinted Polymer, synthesized for comparison. mdpi.comnih.gov
The successful use of enamide templates highlights their potential for creating robust and selective MIPs for applications in separation science, chemical sensing, and diagnostics. nih.govnih.gov
Potential Applications in Electrochemistry and Energy Storage Systems
The unique properties of polymers derived from enamide monomers suggest potential applications in electrochemistry and energy storage. While direct research in this area is emerging, logical connections can be drawn from existing materials science principles.
One of the most promising electrochemical applications is in the development of chemical sensors. encyclopedia.pub MIPs, including those synthesized from enamide templates, can be integrated with electrochemical transducers. encyclopedia.pub For example, a thin film of an enamide-based MIP could be coated onto an electrode surface. The specific binding of a target analyte within the imprinted cavities would alter the local environment at the electrode-polymer interface, causing a measurable change in an electrical signal, such as capacitance, impedance, or current. encyclopedia.pub Such devices could offer highly selective and sensitive detection of various chemical and biological species.
In the realm of energy storage, polymers are critical components in devices like capacitors and batteries. Polymers derived from this compound could potentially be developed as novel dielectric materials for high-energy-density capacitors, provided they exhibit high dielectric strength and low dielectric loss. Furthermore, these polymers could serve as binders for electrode materials in lithium-ion batteries or as solid polymer electrolytes if appropriately functionalized to facilitate ion transport. While speculative, the chemical versatility of the enamide scaffold makes it a target for exploration in next-generation energy storage systems. youtube.com
Derivatization of Enamide Scaffolds for Novel Material Properties
The properties of a polymer are intrinsically linked to the chemical structure of its constituent monomers. Derivatization of the this compound scaffold is a key strategy for tuning the properties of the resulting materials.
Several modification strategies can be envisioned:
Modification of N-Alkyl Groups: The two N-butyl groups in this compound significantly influence the polymer's solubility, flexibility, and thermal properties. Replacing these with shorter, longer, or functionalized alkyl chains could systematically alter these characteristics. For example, introducing fluorine-containing alkyl chains could enhance thermal stability and confer hydrophobicity.
Substitution on the Butene Backbone: Introducing substituents onto the but-2-ene chain could influence polymerizability, stereochemistry, and the final properties of the polymer. For instance, adding a methyl group could alter the glass transition temperature of the polymer. chemeo.comnist.gov
Functionalization via the Amide Group: While the amide bond is generally stable, it can be a site for further reactions or can influence intermolecular interactions like hydrogen bonding in related primary or secondary enamides. organic-chemistry.org
The synthesis of various N-(2-arylethyl)-2-methylprop-2-enamides, where substituents on the aryl ring were varied (e.g., -F, -Cl, -OMe), directly demonstrates how derivatization of the monomer can create a family of polymers with graded properties, in this case for tuning the recognition sites in MIPs. mdpi.com This approach of systematic derivatization is fundamental to designing materials with precisely controlled functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
